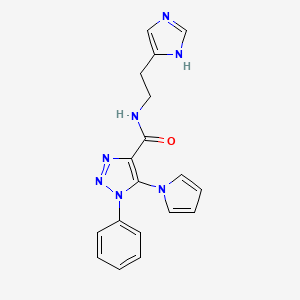
N-(2-(1H-imidazol-4-yl)ethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(1H-imidazol-4-yl)ethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to various research efforts in the development of antimicrobial agents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as imidazoles, pyridines, and triazoles. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of 2,6-disubstituted derivatives with various amine moieties, which show promising anti-TB activity . Similarly, the synthesis of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole involves a three-step synthesis starting from diaminomaleodinitrile . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . Single-crystal X-ray diffraction has been used to confirm the structure of a sodium complex of a similar compound . These techniques would likely be applicable in analyzing the molecular structure of "N-(2-(1H-imidazol-4-yl)ethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" to confirm its composition and structure.
Chemical Reactions Analysis
The chemical reactions involving compounds with imidazole, pyridine, and triazole rings often include interactions with various biological targets. For example, imidazo[1,2-a]pyridine-3-carboxamide derivatives have been shown to possess antimycobacterial activity, suggesting that they may interact with specific enzymes or receptors in the Mycobacterium tuberculosis . Similarly, pyridine-2-carboxamidrazone derivatives have been synthesized and tested for antifungal and antimycobacterial activity, indicating that these compounds can participate in bioactive chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the thermal stability of nitrogen-rich energetic compounds has been measured using differential scanning calorimetry (DSC), revealing decomposition peak temperatures and providing insights into their stability under various conditions . The density and enthalpy of formation have been calculated, and the detonation pressure and velocity have been predicted for these compounds . These properties are crucial for understanding the behavior of the compounds under different physical and chemical conditions and could be relevant for the compound as well.
科学的研究の応用
Cellular Permeability and DNA Binding Pyrrole-imidazole (Py-Im) polyamides, closely related to the compound , demonstrate significant specificity in DNA sequence binding both in vitro and within mammalian cells. Studies reveal that modifications in linker size and composition can significantly affect cellular permeability, which is crucial for therapeutic applications targeting DNA interactions (Bo Liu & T. Kodadek, 2009).
Antimycobacterial Activity The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the query compound, have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing the growing issue of antibiotic resistance (Kai Lv et al., 2017).
Antifungal and Antimycobacterial Properties Compounds incorporating elements of the queried chemical structure have also been explored for their antifungal and antimycobacterial properties. Notably, derivatives with the imidazole and triazole moieties have displayed activity against clinical isolates of Candida species and Mycobacterium tuberculosis, indicating their utility in developing new antimicrobial agents (M. G. Mamolo et al., 2004).
Anticancer Potential The exploration of pyrazolopyrimidines derivatives, which share structural motifs with the compound of interest, for their anticancer and anti-inflammatory properties underscores the versatility of these chemical frameworks in medicinal chemistry. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, offering insights into their potential therapeutic benefits (A. Rahmouni et al., 2016).
特性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-17(20-9-8-14-12-19-13-21-14)16-18(24-10-4-5-11-24)25(23-22-16)15-6-2-1-3-7-15/h1-7,10-13H,8-9H2,(H,19,21)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGHWJJTSDJZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

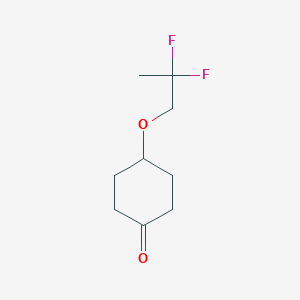
![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)

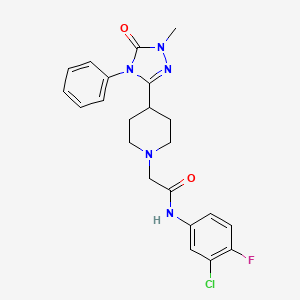
![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)
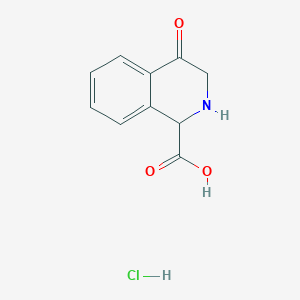
![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)
![3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2525413.png)
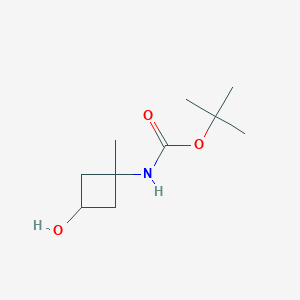
![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)